Cas no 1804417-36-4 (Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate)

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester with a cyano and trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The trifluoromethoxy group enhances lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical intermediates. The cyano group provides a versatile handle for further functionalization, while the ethyl ester moiety ensures compatibility with esterase-sensitive systems. Its structural features contribute to high selectivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in the development of bioactive molecules, where electron-withdrawing substituents are critical for modulating electronic and steric properties.
Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate structure
1804417-36-4 structure
商品名:Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate
CAS番号:1804417-36-4
MF:C12H10F3NO3
メガワット:273.20791387558
CID:5001867

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate
    • インチ: 1S/C12H10F3NO3/c1-3-18-11(17)9-5-4-8(6-16)7(2)10(9)19-12(13,14)15/h4-5H,3H2,1-2H3
    • InChIKey: IRLCMKMUTXBQNS-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C(=O)OCC)=CC=C(C#N)C=1C)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 374
  • トポロジー分子極性表面積: 59.3
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010013886-1g
Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate
1804417-36-4 97%
1g
1,490.00 USD 2021-07-05

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate 関連文献

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoateに関する追加情報

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate (CAS No. 1804417-36-4): An Overview of Its Properties and Applications

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate (CAS No. 1804417-36-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and the development of advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate.

Chemical Structure and Properties

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate is a substituted benzoate with a cyano group at the para position, a methyl group at the meta position, and a trifluoromethoxy group at the ortho position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. The trifluoromethoxy group, on the other hand, enhances the lipophilicity and metabolic stability of the molecule, making it particularly suitable for pharmaceutical applications.

The molecular formula of Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate is C13H10F3NO3, with a molecular weight of approximately 285.21 g/mol. It is a colorless to pale yellow liquid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and ethanol. The compound's melting point is around -5°C to -3°C, and its boiling point is approximately 150°C at reduced pressure.

Synthesis Methods

The synthesis of Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 4-cyano-3-methyl-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity product.

Another approach involves the coupling of ethyl 4-cyanobenzoate with methyl iodide followed by substitution with trifluoromethanol. This method provides an alternative route for synthesizing the target compound with high efficiency and selectivity. Recent advancements in catalytic methods have further optimized these synthetic pathways, reducing reaction times and improving yields.

Applications in Medicinal Chemistry

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate has shown significant promise in medicinal chemistry due to its unique structural features. The presence of the cyano group and trifluoromethoxy substituents makes it an attractive scaffold for designing novel drugs with enhanced pharmacological properties. Recent studies have explored its potential as a lead compound for developing treatments for various diseases.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the use of Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate as a precursor for synthesizing potent inhibitors of protein kinases involved in cancer signaling pathways. The resulting compounds exhibited high selectivity and efficacy against specific kinase targets, demonstrating their potential as therapeutic agents.

Another area of interest is the use of Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate in developing drugs for neurodegenerative disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its metabolic stability make it an ideal candidate for this application. Preliminary studies have shown that derivatives of this compound can effectively modulate key enzymes involved in neurodegeneration.

Applications in Materials Science

Beyond medicinal chemistry, Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate has also found applications in materials science due to its unique electronic properties. The cyano group and trifluoromethoxy substituents contribute to its high electron affinity and low bandgap, making it suitable for use in organic electronics.

In a recent study published in Advanced Materials, researchers demonstrated the use of Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate-based polymers as active layers in organic photovoltaic devices (OPVs). These polymers exhibited excellent charge transport properties and high photovoltaic performance, outperforming many traditional materials used in OPVs.

The compound's ability to form stable thin films through solution processing techniques also makes it attractive for large-scale manufacturing processes. This has led to increased interest from both academic researchers and industry professionals in exploring its potential applications in organic electronics.

Safety Considerations and Handling

While Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate offers numerous benefits, it is important to handle it with care due to its chemical reactivity and potential health hazards. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from incompatible materials such as strong oxidizers or acids.

In case of accidental exposure or spillage, appropriate first aid measures should be taken immediately. For example, if the compound comes into contact with skin or eyes, it should be flushed with copious amounts of water for at least 15 minutes. Ingestion or inhalation may require medical attention depending on the severity of exposure.

Conclusion

Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate (CAS No. 1804417-36-4) is a versatile organic compound with a wide range of applications in both medicinal chemistry and materials science. Its unique chemical structure provides a foundation for developing novel drugs with enhanced pharmacological properties and advanced materials with superior electronic performance. As research continues to advance our understanding of this compound's potential uses, it is likely that we will see even more innovative applications emerge in the coming years.

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